4-(4-BENZYLPIPERAZIN-1-YL)-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzylpiperazine, which is a type of organic compound comprising a benzyl group bound to a piperazine . It’s worth noting that benzylpiperazine derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline” are not available, benzylpiperazine derivatives are often synthesized through reactions involving benzyl chlorides and piperazine .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Benzylpiperazin-1-yl)-6-methyl-3-tosylquinoline” would depend on its specific molecular structure. Similar compounds have been reported to be solid at room temperature .Scientific Research Applications
Synthesis and Biological Activities
Glucosidase Inhibitors and Antioxidant Activities : Novel benzimidazole derivatives containing piperazine were synthesized and evaluated for their in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibited significant antioxidant and α-glucosidase inhibitory potential, suggesting their potential in managing oxidative stress-related diseases and diabetes (Özil et al., 2018).
Antitumor Activities : Certain quinazoline derivatives have been shown to possess selective anti-DNA methyltransferase 3A activity, potentially offering a new approach to cancer therapy by inhibiting specific enzymes involved in cancer cell proliferation (Rotili et al., 2014).
Anticancer and Antimicrobial Agents : Research on quinazoline and benzimidazole derivatives has demonstrated their potential as anticancer and antimicrobial agents. These compounds have been evaluated against various cancer cell lines and microbial strains, highlighting their broad spectrum of biological activities and potential therapeutic applications (Kassab et al., 2016).
Chemical Sensors and Corrosion Inhibitors
Fluorescent Sensors for Metal Ions : Novel fluorescent sensors based on benzimidazoquinoline derivatives have been developed for the detection of Cu2+ ions, showcasing the potential of quinoline derivatives in environmental monitoring and chemical sensing applications (Liu et al., 2014).
Corrosion Inhibition : Quinoline analogs have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating their effectiveness in protecting metals from corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (Rbaa et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity . This suggests that the compound may target key proteins or enzymes in these organisms, disrupting their normal function.
Mode of Action
It is suggested that the compound interacts with its targets, possibly through binding to key proteins or enzymes, thereby inhibiting their function and leading to the death of the organism .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their death .
Result of Action
Given its antimicrobial activity, it is likely that the compound leads to the death of the target organisms by disrupting essential cellular functions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-21-8-11-24(12-9-21)34(32,33)27-19-29-26-13-10-22(2)18-25(26)28(27)31-16-14-30(15-17-31)20-23-6-4-3-5-7-23/h3-13,18-19H,14-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLTXZNERSIBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.